molecular formula C12H14FNO B5264740 N-allyl-3-(4-fluorophenyl)propanamide

N-allyl-3-(4-fluorophenyl)propanamide

Cat. No.: B5264740
M. Wt: 207.24 g/mol
InChI Key: BVPLIUIRWAPFOV-UHFFFAOYSA-N
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Description

N-allyl-3-(4-fluorophenyl)propanamide, also known as AFAP, is a synthetic compound that belongs to the class of amides. It has gained significant attention in recent years due to its potential applications in the field of medicinal chemistry. AFAP has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anti-tumor effects.

Scientific Research Applications

N-allyl-3-(4-fluorophenyl)propanamide has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anti-tumor effects. It has been studied for its potential use in the treatment of various diseases such as cancer, arthritis, and neuropathic pain. This compound has also been investigated for its potential as a lead compound for the development of new drugs.

Mechanism of Action

The mechanism of action of N-allyl-3-(4-fluorophenyl)propanamide is not fully understood. However, it has been suggested that this compound may exert its biological effects by modulating the activity of certain enzymes and receptors in the body. For example, this compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation and pain. This compound has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates glucose and lipid metabolism.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. In animal studies, this compound has been shown to reduce inflammation and pain, inhibit tumor growth, and improve glucose and lipid metabolism. This compound has also been found to have a favorable safety profile, with no significant toxicity observed in animal studies.

Advantages and Limitations for Lab Experiments

N-allyl-3-(4-fluorophenyl)propanamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a favorable safety profile. However, there are also some limitations to using this compound in lab experiments. For example, its mechanism of action is not fully understood, and it may have off-target effects that could complicate interpretation of experimental results.

Future Directions

There are several future directions for research on N-allyl-3-(4-fluorophenyl)propanamide. One area of interest is the development of new derivatives of this compound with improved potency and selectivity for specific biological targets. Another area of interest is the investigation of the potential of this compound as a therapeutic agent for various diseases, including cancer, arthritis, and neuropathic pain. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential off-target effects.

Synthesis Methods

The synthesis of N-allyl-3-(4-fluorophenyl)propanamide involves the reaction of 3-(4-fluorophenyl)propanoic acid with allylamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction is typically carried out in a solvent such as dichloromethane or dimethylformamide (DMF) at room temperature. The resulting product is then purified using column chromatography or recrystallization.

Properties

IUPAC Name

3-(4-fluorophenyl)-N-prop-2-enylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO/c1-2-9-14-12(15)8-5-10-3-6-11(13)7-4-10/h2-4,6-7H,1,5,8-9H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVPLIUIRWAPFOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)CCC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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